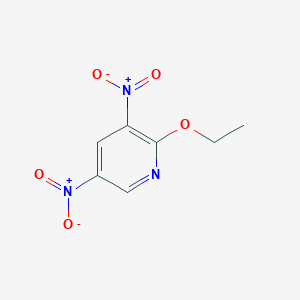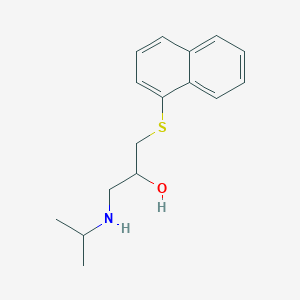
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)-, also known as IPTG, is a synthetic chemical compound that is widely used in molecular biology research. IPTG is a molecular mimic of lactose, which induces the expression of the lac operon in Escherichia coli (E. coli) cells.
Wirkmechanismus
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is a molecular mimic of lactose, which binds to the lac repressor protein and prevents it from binding to the lac operator sequence. This allows RNA polymerase to bind to the promoter and initiate transcription of the downstream genes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- binds to the lac repressor protein with higher affinity than lactose, ensuring complete induction of the lac operon.
Biochemische Und Physiologische Effekte
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- has no known biochemical or physiological effects on cells. It is not metabolized by E. coli and does not interfere with any cellular processes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is considered safe to use in lab experiments at concentrations up to 1 mM.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is its high purity and stability. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is a well-characterized compound that is commercially available at high purity levels. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also easy to use in lab experiments, as it can be added directly to cell cultures or protein samples. However, 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also not suitable for use in certain expression systems, such as those that use T7 promoters.
Zukünftige Richtungen
There are several potential future directions for 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- research. One area of interest is the development of new inducible systems that are more specific and efficient than the lac system. Another area of interest is the use of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- in protein purification and crystallization. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is commonly used to induce the expression of recombinant proteins, but it can also interfere with protein crystallization. Researchers are exploring ways to minimize the impact of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- on protein crystallization. Finally, researchers are studying the effects of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- on gene expression in different organisms, including bacteria, yeast, and mammalian cells.
Synthesemethoden
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is synthesized by reacting isopropylamine with 1-naphthylthioacetic acid chloride in the presence of 2-propanol. The reaction produces 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- and hydrogen chloride gas. The yield of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is typically high, and the purity can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is widely used in molecular biology research as an inducer of gene expression. The lac operon in E. coli is a well-studied system for gene expression regulation, and 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is commonly used to induce the expression of genes under the control of the lac promoter. 2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- is also used to study protein-protein interactions, protein folding, and protein localization.
Eigenschaften
CAS-Nummer |
19343-29-4 |
|---|---|
Produktname |
2-Propanol, 1-(isopropylamino)-3-(1-naphthylthio)- |
Molekularformel |
C16H21NOS |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-naphthalen-1-ylsulfanyl-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H21NOS/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 |
InChI-Schlüssel |
CMCCJYGFNHQHCP-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O |
Kanonische SMILES |
CC(C)NCC(CSC1=CC=CC2=CC=CC=C21)O |
Synonyme |
1-(Isopropylamino)-3-(1-naphtylthio)-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



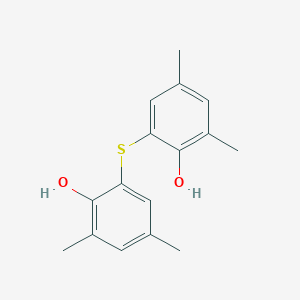
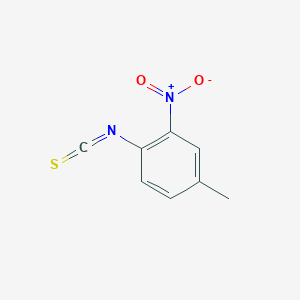
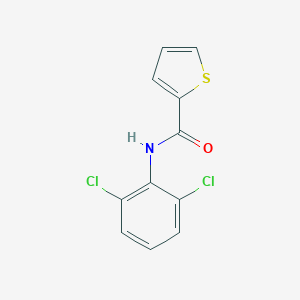
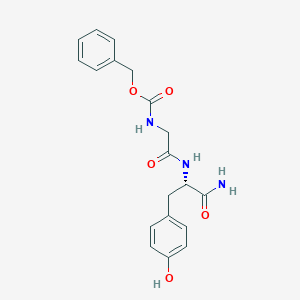
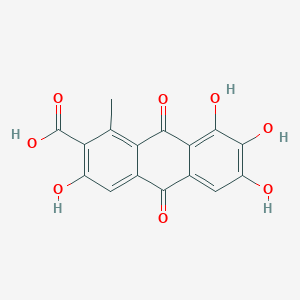
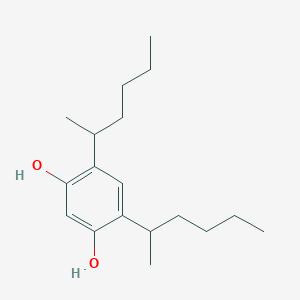
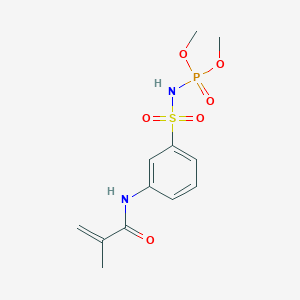
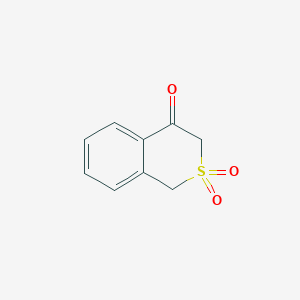
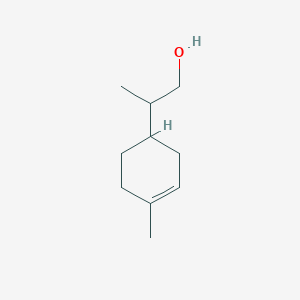
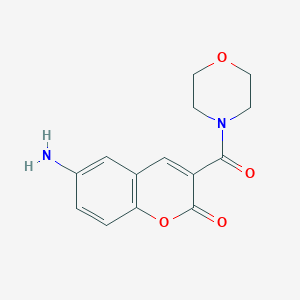
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
